molecular formula C14H17FO3 B8065260 Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (1R,2R)-rel-

Cat. No.: B8065260
M. Wt: 252.28 g/mol
InChI Key: UAGWDSJVEJEZQQ-WDEREUQCSA-N
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Description

The compound Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (1R,2R)-rel- is a cyclopropane derivative characterized by:

  • A cyclopropane ring substituted with a 4-ethoxy-3-fluorophenyl group at the 2-position.
  • An ethyl ester group at the carboxylic acid position.
  • A relative (1R,2R) stereochemistry.

Properties

IUPAC Name

ethyl (1R,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGWDSJVEJEZQQ-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The most widely cited method involves the reaction of (E)-3-(4-ethoxy-3-fluorophenyl)acrylic acid derivatives with dimethylsulfoxonium methylide under basic conditions . This approach leverages the Corey-Chaykovsky cyclopropanation mechanism, where the ylide acts as a methylene transfer agent.

Typical Procedure :

  • (E)-3-(4-Ethoxy-3-fluorophenyl)acryloyl chloride is prepared via thionyl chloride treatment.

  • The acryloyl chloride is esterified with L-menthol to form a chiral ester intermediate.

  • Cyclopropanation occurs in DMSO using NaI and NaOH, yielding the trans-cyclopropane derivative.

  • Hydrolysis with LiOH removes the chiral auxiliary, followed by esterification with ethanol to obtain the target compound.

Advantages :

  • High diastereoselectivity (up to 95:5 trans:cis) .

  • Reusable chiral auxiliaries (e.g., L-menthol) reduce costs.

Limitations :

  • Requires toxic reagents (e.g., thionyl chloride).

  • Multi-step purification increases complexity.

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Palladium and ruthenium catalysts enable enantioselective cyclopropanation of diazoacetates with styrene derivatives . For example, ethyl diazoacetate reacts with 4-ethoxy-3-fluorostyrene in the presence of a chiral Rh₂(S-DOSP)₄ catalyst to form the cyclopropane core.

Conditions :

  • Catalyst: Rh₂(S-DOSP)₄ (2 mol%).

  • Solvent: Dichloromethane, 0°C.

  • Yield: 78–82% with 92% ee .

Key Data :

ParameterValue
Enantiomeric Excess92%
Reaction Time24 h
ScalabilityDemonstrated at 1 kg scale

Challenges :

  • High catalyst costs.

  • Sensitivity to oxygen and moisture.

Acid-Catalyzed Ester Exchange

EP0879813A1 describes a scalable method using alkylbenzenesulfonic acids to catalyze the transesterification of cyclopropanecarboxylic acid esters . For instance, methyl 2-(4-ethoxy-3-fluorophenyl)cyclopropanecarboxylate reacts with ethanol in the presence of dodecylbenzenesulfonic acid (15 wt%).

Optimized Conditions :

  • Temperature: 130°C.

  • Molar Ratio (ester:ethanol): 1:3.

  • Yield: 89% .

Benefits :

  • Catalyst recyclability (5 cycles without loss of activity) .

  • Avoids hazardous bases.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers an eco-friendly alternative. Pseudomonas fluorescens lipase selectively hydrolyzes the undesired (1S,2S)-enantiomer from a racemic ethyl ester mixture, leaving the target (1R,2R)-enantiomer intact .

Performance Metrics :

MetricValue
EnantioselectivityE = 38
Conversion45%
ee (Product)>99%

Drawbacks :

  • Limited substrate tolerance.

  • Requires specialized enzyme immobilization.

Green Chemistry Approaches

JP5585146B2 discloses a solvent-free, one-pot method using piperidine as a dual base and nucleophile . Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate reacts with 4-ethoxy-3-fluorobenzaldehyde in a tandem Knoevenagel-cyclopropanation sequence.

Highlights :

  • Solvent-free conditions reduce waste.

  • 72% yield with E/Z = 2:1 .

Reaction Scheme :

  • Knoevenagel condensation forms the α,β-unsaturated intermediate.

  • In situ cyclopropanation via nucleophilic attack.

Solid-Phase Synthesis for High-Throughput Production

A recent advancement employs Wang resin-bound acrylates for combinatorial synthesis . The resin-bound intermediate undergoes cyclopropanation with trimethylsulfoxonium iodide, followed by cleavage with TFA/ethanol.

Advantages :

  • Purity >95% without chromatography.

  • Parallel synthesis of 50 analogs in 48 h .

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityToxicity
Sulfoxonium Ylides75N/AModerateHigh
Transition Metal8292HighModerate
Acid Catalysis89N/AHighLow
Enzymatic Resolution45>99LowLow
Green Chemistry72N/AModerateLow
Solid-Phase85N/AHighLow

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may exhibit activity against certain diseases due to the presence of the cyclopropane moiety which is known to enhance metabolic stability and bioactivity.

Case Study: Anticancer Activity
Research indicates that derivatives of cyclopropanecarboxylic acids can inhibit cancer cell proliferation. For instance, a study demonstrated that similar compounds showed promising results in targeting specific cancer pathways, leading to apoptosis in cancer cells. The unique structural features of cyclopropanecarboxylic acids allow for interactions with biological targets such as enzymes involved in cancer progression .

Agrochemical Applications

Insecticidal Properties
Cyclopropanecarboxylic acid esters have been explored as potential insecticides. The compound's ability to disrupt the nervous systems of pests makes it a candidate for developing new insecticides with lower toxicity to non-target species.

Data Table: Insecticidal Efficacy

Compound NameTarget PestMechanism of ActionEfficacy (%)
Cyclopropanecarboxylic acid esterAphidsNeurotoxic effects85%
Cyclopropanecarboxylic acid derivativeBeetlesDisruption of neurotransmission90%

Materials Science

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers. Its reactive ester group allows it to participate in various polymerization reactions, leading to materials with unique properties suitable for coatings and adhesives.

Case Study: Polymer Development
A recent study focused on the incorporation of cyclopropanecarboxylic acid derivatives into polymer matrices demonstrated enhanced thermal stability and mechanical strength compared to conventional polymers. This opens avenues for applications in high-performance materials .

Synthesis and Characterization

The synthesis of cyclopropanecarboxylic acid derivatives typically involves multi-step organic reactions which can include cyclopropanation reactions followed by esterification processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

Synthesis Route Example

  • Cyclopropanation Reaction : Reacting an alkene with a diazo compound.
  • Esterification : Reacting the resulting carboxylic acid with ethanol in the presence of an acid catalyst.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example,

Biological Activity

Cyclopropanecarboxylic acid derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. Among these, ethyl (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate (CAS No. 2055840-77-0) exhibits significant potential as a therapeutic agent. This article explores the compound's biological activity through various studies, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

PropertyDetails
IUPAC Name Ethyl (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
Molecular Formula C14H17FO3
Molar Mass 252.29 g/mol
CAS Number 2055840-77-0

The compound features a cyclopropane ring substituted with an ethoxy and a fluorophenyl group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of ethyl (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis in bacteria. This inhibition can disrupt bacterial growth and enhance the efficacy of antibiotics like colistin when used in combination therapies .
  • Receptor Binding : The ethoxy and fluorine substituents may facilitate binding to specific receptors, modulating cellular signaling pathways that are vital for various physiological processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. Ethyl (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate has shown effective inhibition against Gram-negative bacteria, particularly when used as an adjuvant with colistin. The compound's ability to penetrate bacterial cell walls as an ester allows for hydrolysis inside cells, releasing the active form that inhibits bacterial growth .

Cytotoxicity Studies

In vitro cytotoxicity assays indicate that while some derivatives exhibit high toxicity profiles, ethyl (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate demonstrates a more favorable safety margin. Compounds with lower toxicity profiles are preferred for further development as potential therapeutic agents .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of ethyl (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate:

Compound NameBiological ActivityToxicity Profile
Ethyl (1S,2S)-rel-2-(4-methoxy-3-fluorophenyl)carboxylateModerate antimicrobial activityModerate
Ethyl (1S,2S)-rel-2-(4-chlorophenyl)carboxylateLow antimicrobial activityHigh
Ethyl (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)carboxylate Significant antimicrobial activityLow

The presence of the ethoxy group enhances its antimicrobial efficacy while maintaining a lower toxicity profile compared to other derivatives.

Case Study 1: Synergistic Effects with Colistin

A study investigating the synergistic effects of ethyl (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate with colistin showed a significant reduction in Minimum Inhibitory Concentration (MIC) against resistant strains of Klebsiella pneumoniae. The combination therapy demonstrated enhanced antibacterial activity compared to colistin alone .

Case Study 2: Inhibition of Cysteine Biosynthesis

Inhibition studies revealed that this compound effectively interferes with cysteine biosynthesis by targeting OASS-A and OASS-B isoforms. The crystal structure analysis confirmed binding at the active site, indicating potential for further drug development aimed at antibiotic resistance .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with key analogs:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight Key Properties/Data Reference
Target Compound 4-ethoxy-3-fluorophenyl N/A C₁₄H₁₇FO₃ ~264.3 (calc.) Not explicitly provided -
Cyclopropanecarboxylic acid, 2-(4-fluorophenyl)-, ethyl ester, (1R,2R)-rel- 4-fluorophenyl N/A C₁₂H₁₃FO₂ ~220.2 (calc.) Closest fluorinated analog
Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester, (1R,2R)-rel- 4-methoxyphenyl 6142-64-9 C₁₃H₁₆O₃ 220.26 Density: 1.126 g/cm³; BP: 309.4°C
Ethyl trans-2-cyanocyclopropane-1-carboxylate Cyano group 60212-41-1 C₇H₉NO₂ 139.15 Reactivity in nucleophilic additions
Bifenthrin (Insecticide) Biphenyl, trifluoromethyl, chloro 82657-04-3 C₂₃H₂₂ClF₃O₂ 422.87 Hazardous; neurotoxic effects
Key Observations:
  • Substituent Influence :
    • The 4-ethoxy-3-fluorophenyl group in the target compound introduces steric bulk and electronic effects compared to simpler analogs like the 4-fluorophenyl or 4-methoxyphenyl derivatives .
    • Fluorine enhances electronegativity and metabolic stability, while ethoxy groups may increase lipophilicity .
  • Stereochemistry :
    • The (1R,2R) configuration is critical for biological activity in related compounds (e.g., bifenthrin’s insecticidal activity depends on stereochemistry) .

Physical Properties

Data from the 4-methoxyphenyl analog (CAS 6142-64-9) provides a benchmark :

  • Density : ~1.12–1.13 g/cm³ (expected to increase slightly with fluorine/ethoxy substitution).
  • Boiling Point : ~300–310°C (similar to the methoxyphenyl analog but influenced by ethoxy’s higher molecular weight).
  • Molecular Weight : The target compound’s higher MW (~264 vs. 220 for 4-methoxyphenyl) suggests increased viscosity and melting point.

Functional Group Variations and Reactivity

  • Ester vs. Amide : Ethyl esters (target compound) are more hydrolytically labile than amides (e.g., N,N-diethylamide in ) .
  • Cyano vs. Fluoro: Cyano-substituted cyclopropanes (e.g., CAS 60212-41-1) exhibit distinct reactivity in Michael additions or ring-opening reactions .

Toxicity and Regulatory Insights

  • Bifenthrin (a structurally complex analog) is classified as a neurotoxin, suggesting that fluorine and aromatic substituents may contribute to hazardous profiles .
  • No direct toxicity data were found for the target compound, but regulatory scrutiny of cyclopropane derivatives (e.g., EPA listings in ) underscores the need for detailed safety assessments.

Q & A

Q. What synthetic methodologies are recommended for preparing (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropanecarboxylic acid ethyl ester?

The synthesis typically involves cyclopropanation using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . Subsequent functionalization steps, such as introducing the 4-ethoxy-3-fluorophenyl group, may employ nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Ethyl esterification is achieved via acid-catalyzed esterification or transesterification under anhydrous conditions. For cyclopropylamine precursors, Hofmann rearrangements under acidic pH (e.g., HCl, pH 1) can generate cyclopropane derivatives .

Q. How can the stereochemistry of the (1R,2R)-rel-configuration be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For routine analysis, 1H^1H-NMR coupling constants between cyclopropane protons (e.g., J1,2J_{1,2}) provide insights into dihedral angles, which correlate with cis/trans isomerism. For example, coupling constants in the range of 4–8 Hz suggest a cis-configuration, while trans-isomers exhibit lower values. 13C^{13}C-NMR can also differentiate substituent environments (e.g., shifts near 170 ppm for ester carbonyls) .

Q. What analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1740 cm1^{-1}). Chiral HPLC or polarimetry is essential for verifying enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of substituents on the cyclopropane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereomeric excess in cyclopropanation?

Key variables include catalyst selection (e.g., chiral Rh(II) catalysts for asymmetric induction), solvent polarity (aprotic solvents like DCM minimize side reactions), and temperature control (low temperatures favor kinetic over thermodynamic products). Computational modeling (DFT) can predict transition states to guide catalyst design. Reaction progress should be monitored via 1H^1H-NMR or chiral GC to assess diastereomer ratios .

Q. How to address contradictions between experimental NMR data and literature values for cyclopropane derivatives?

Discrepancies may arise from solvent effects, impurities, or conformational flexibility. For example, cyclopropane rings can exhibit puckering, altering coupling constants. Re-examining sample purity (via TLC or HPLC) and referencing databases like NIST Chemistry WebBook ensures alignment with validated spectra. If shifts persist, variable-temperature NMR can reveal dynamic processes .

Q. What strategies enable enantiomeric resolution of the (1R,2R) isomer from racemic mixtures?

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC effectively separate enantiomers. Alternatively, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer’s ester group. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances crystallinity for mechanical separation .

Q. How to mitigate decomposition during storage of cyclopropane derivatives?

Cyclopropanes are strain-sensitive; storage under inert atmospheres (N2_2) at −20°C in amber vials prevents oxidation and photodegradation. Stabilizers like BHT (butylated hydroxytoluene) may inhibit radical-mediated ring-opening. Regular purity checks via 1H^1H-NMR are advised .

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